Product packaging for 3-[(2-Hydroxyethyl)amino]-L-alanine(Cat. No.:CAS No. 771457-02-4)

3-[(2-Hydroxyethyl)amino]-L-alanine

Cat. No.: B12533624
CAS No.: 771457-02-4
M. Wt: 148.16 g/mol
InChI Key: FZZHISOCCCKIHY-BYPYZUCNSA-N
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Description

Contextualizing 3-[(2-Hydroxyethyl)amino]-L-alanine within the Landscape of Modified Amino Acids

This compound belongs to the broad class of N-substituted amino acid derivatives. Unlike side-chain modifications, this compound features a hydroxyethyl (B10761427) group attached to the alpha-amino group of L-alanine. This modification introduces a secondary amine and a hydroxyl group, which can significantly alter the chemical properties of the parent amino acid, including its polarity, hydrogen bonding capacity, and potential for further chemical modifications. While specific research on this compound is not yet widely published, its structural features place it within a group of compounds being explored for their potential to create novel biomaterials and therapeutic agents. The synthesis of similar N-(hydroxyalkyl)-β-alanines has been achieved through the addition of amino alcohols to acrylates, suggesting a potential synthetic route for its L-alanine counterpart. researchgate.net

Significance of Non-Canonical Amino Acids in Understanding Biological Systems

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for elucidating biological mechanisms. mdpi.comnih.gov By introducing specific chemical groups, researchers can probe the active sites of enzymes, investigate protein-protein interactions, and stabilize or destabilize protein structures. For example, the replacement of a natural amino acid with a non-canonical counterpart can reveal the importance of a particular functional group for a protein's activity. This approach, often referred to as "protein medicinal chemistry," allows for the fine-tuning of protein properties for therapeutic or industrial applications. mdpi.com Furthermore, some non-canonical amino acids serve as valuable tools for biocontainment strategies in genetically modified organisms.

The study of ncAAs also provides insights into the evolution of the genetic code and the origins of life. The "Alanine World" hypothesis, for instance, posits that the earliest amino acids to be incorporated into the genetic code were derivatives of alanine (B10760859), highlighting the fundamental role of this simple amino acid in the development of life. wikipedia.org

Overview of Current Research Trajectories for Modified L-Alanine Structures

L-alanine, with its simple methyl side chain, is a common target for chemical modification due to its structural simplicity and prevalence in proteins. wikipedia.org Alanine scanning mutagenesis, a technique where individual amino acid residues in a protein are systematically replaced with alanine, is a testament to its utility in determining the functional importance of specific residues. wikipedia.org

Current research on modified L-alanine structures is diverse and expanding. One area of focus is the development of novel antimicrobial and antioxidant agents. Studies have shown that alanine-based sulphonamide derivatives exhibit significant biological activities. Another research direction involves the use of modified alanines in the development of new therapeutic agents, such as antiseizure and antinociceptive drugs. For instance, a series of alaninamide derivatives have shown potent and broad-spectrum activity in preclinical seizure models. nih.gov

Furthermore, the incorporation of modified alanines into peptides can influence their secondary structure and stability. The study of peptides containing N-substituted amino acids, like N-hydroxy peptides, is providing insights into the design of self-assembling parallel β-sheets. nih.gov These research efforts underscore the vast potential of modified L-alanine structures in various fields of biochemical and biomedical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O3 B12533624 3-[(2-Hydroxyethyl)amino]-L-alanine CAS No. 771457-02-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

771457-02-4

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

(2S)-2-amino-3-(2-hydroxyethylamino)propanoic acid

InChI

InChI=1S/C5H12N2O3/c6-4(5(9)10)3-7-1-2-8/h4,7-8H,1-3,6H2,(H,9,10)/t4-/m0/s1

InChI Key

FZZHISOCCCKIHY-BYPYZUCNSA-N

Isomeric SMILES

C(CO)NC[C@@H](C(=O)O)N

Canonical SMILES

C(CO)NCC(C(=O)O)N

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for 3 2 Hydroxyethyl Amino L Alanine

Stereoselective and Enantioselective Methodologies for Controlled Synthesis

Achieving control over the stereocenter at the α-carbon (C2), which defines the L-configuration, is paramount. Synthetic strategies must preserve the existing chirality of the starting material or introduce it with high fidelity.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. numberanalytics.com These are chiral compounds temporarily incorporated into a substrate to direct a reaction before being removed. numberanalytics.comnih.gov For the synthesis of β-substituted amino acids, auxiliaries such as Evans' oxazolidinones or those derived from naturally occurring amino acids like valine or pyroglutamic acid can be employed. nih.govresearchgate.net

A potential strategy could involve the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. The electrophile in this case would need to be a precursor containing the protected 2-hydroxyethylamino moiety.

Asymmetric catalysis offers a more atom-economical approach. Transition-metal catalysts (e.g., using palladium, rhodium, or copper) with chiral ligands can facilitate the enantioselective C-H functionalization of alanine (B10760859) derivatives at the β-position (C3). acs.orgnih.gov This approach could directly introduce the desired side chain onto an L-alanine scaffold, though achieving high regioselectivity and enantioselectivity for this specific functionalization remains a significant challenge. nih.gov

Table 1: Comparison of Potential Stereoselective Synthesis Strategies

MethodologyPrinciplePotential AdvantagesPotential Challenges
Chiral AuxiliaryTemporary covalent bonding of a chiral molecule to a prochiral substrate to direct stereoselective bond formation. numberanalytics.comHigh diastereoselectivity, well-established methods, predictable outcomes. nih.govRequires additional steps for attachment and removal of the auxiliary, not atom-economical.
Asymmetric CatalysisUse of a substoichiometric amount of a chiral catalyst to generate a chiral product.High catalytic efficiency, atom economy, potential for large-scale synthesis. nih.govCatalyst development can be complex, optimization of reaction conditions is often required. acs.org

Biocatalysis provides an effective alternative for synthesizing non-canonical amino acids due to the high chemo-, regio-, and stereo-selectivity of enzymes. nih.gov Chemoenzymatic synthesis, which combines enzymatic and chemical transformations, leverages the strengths of both approaches to access novel compounds. nih.govrsc.org

A plausible chemoenzymatic route could utilize a PLP-dependent enzyme to convert a precursor like L-serine into an electrophilic aminoacrylate intermediate in situ. nih.gov This intermediate could then be trapped by ethanolamine (B43304) in a stereocontrolled Michael addition reaction. Alternatively, transaminases could be used for the stereoselective amination of a keto-acid precursor. For instance, a tandem reaction involving an aldolase (B8822740) to create a chiral 4-hydroxy-2-oxo acid, followed by a transaminase, could generate the core structure, which could then be chemically modified. nih.gov

Precursor Chemistry and Reaction Pathways for Introducing 2-Hydroxyethylamino Moieties

The choice of starting material is critical and dictates the subsequent reaction pathway. Several plausible precursors can be considered for the synthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine.

From L-2,3-Diaminopropionic Acid: This is a highly logical precursor as it already contains the diamino-propane backbone with the correct L-stereochemistry at the α-carbon. nih.gov The synthesis would require the regioselective alkylation of the β-amino group. This can be achieved by first protecting the α-amino and carboxyl groups, then reacting the free β-amino group with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide.

From L-Serine: L-serine derivatives provide a C3 hydroxyl group that can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent nucleophilic substitution with ethanolamine would introduce the desired side chain. This pathway requires careful selection of protecting groups to prevent side reactions.

From L-Aspartic Acid: The β-carboxylic acid of aspartic acid can be selectively reduced to an alcohol and then converted to a leaving group for substitution, or converted to an aldehyde to undergo reductive amination with ethanolamine.

The key reaction for installing the side chain is often a nucleophilic addition or substitution. Reductive amination of a β-aldehyde derivative of a protected L-alanine with ethanolamine, using a reducing agent like sodium cyanoborohydride, is a direct and effective method. nih.gov Another common strategy is the aza-Michael addition of ethanolamine to an α,β-unsaturated alanine derivative (dehydroalanine). researchgate.net

Table 2: Potential Precursors and Corresponding Reaction Pathways

PrecursorKey TransformationRationale
L-2,3-Diaminopropionic AcidRegioselective N-alkylationContains the correct stereochemistry and diamino backbone. nih.gov
L-SerineNucleophilic SubstitutionReadily available chiral pool starting material with existing C3 functionality.
L-Aspartic AcidReductive AminationAllows for the formation of the C-N bond via a well-controlled reaction. nih.gov
N-protected DehydroalanineAza-Michael AdditionDirectly forms the Cβ-N bond. researchgate.net

Protecting Group Strategies and Regioselective Functionalization

The presence of four distinct functional groups (α-amino, β-amino, carboxyl, and hydroxyl) necessitates a sophisticated and orthogonal protecting group strategy. organic-chemistry.org Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection and functionalization of one site while others remain protected. organic-chemistry.org

α-Amino Group: Typically protected with groups like tert-Butoxycarbonyl (Boc), which is acid-labile, or Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile. peptide.comsigmaaldrich-jp.com

Carboxyl Group: Usually protected as an ester, such as a methyl (Me), ethyl (Et), benzyl (B1604629) (Bn), or tert-butyl (tBu) ester. Benzyl esters can be removed by hydrogenolysis, while tBu esters are removed with acid.

β-Amino and Hydroxyl Groups: The choice of protecting groups for the side chain must be orthogonal to the α-amino group protection. For instance, if Fmoc is used for the α-amine, a Boc group could protect the β-amine. The hydroxyl group is commonly protected as a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS), which is removed with fluoride (B91410) ions, or as a benzyl ether (Bn).

Regioselectivity is a major challenge, particularly in distinguishing between the α- and β-amino groups. A common strategy involves starting with a precursor where the two amines are already differentiated, such as N-α-Boc-L-2,3-diaminopropionic acid, allowing for selective reaction at the free β-amino group.

Table 3: Example of an Orthogonal Protecting Group Scheme

Functional GroupProtecting GroupDeprotection Condition
α-AminoFmocBase (e.g., Piperidine)
β-AminoBocAcid (e.g., TFA)
CarboxylBn (Benzyl ester)Hydrogenolysis (H₂, Pd/C)
HydroxylTBDMS (Silyl ether)Fluoride (e.g., TBAF)

Analog Synthesis and Structural Modification for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), a series of analogs of the parent compound can be synthesized. nih.gov Modifications can be systematically introduced at various positions to probe their effect on biological activity.

Modification of the Hydroxyethyl (B10761427) Group: The length of the alkyl chain can be varied (e.g., creating hydroxypropyl or hydroxybutylamino derivatives). The hydroxyl group could be replaced with other functionalities like a methoxy (B1213986) group, a thiol, or an amino group to assess the importance of the hydrogen-bonding capability.

Modification of the Alanine Backbone: The stereochemistry at the α-carbon could be inverted to produce the D-enantiomer. Alkyl substituents could be introduced at the α- or β-positions to introduce steric bulk.

Bioisosteric Replacement: The carboxylate could be replaced with a phosphonate (B1237965) or tetrazole group to alter the acidity and binding properties of the molecule.

These analogs are typically synthesized using the same core pathways developed for the parent compound, simply by substituting the building blocks used in the key bond-forming steps.

Table 4: Proposed Analogs for Structure-Activity Relationship (SAR) Studies

Modification SiteAnalog Structure (Modification in bold)Rationale
Side-chain length3-[(3-Hydroxypropyl)amino]-L-alanineInvestigate the effect of spacer length.
Hydroxyl group3-[(2-Methoxyethyl)amino]-L-alanineEvaluate the role of the hydroxyl as a hydrogen bond donor.
Stereochemistry3-[(2-Hydroxyethyl)amino]-D-alanineDetermine the importance of L-configuration for activity.
Backbone substitution2-Methyl-3-[(2-Hydroxyethyl)amino]-L-alanineIntroduce steric hindrance near the chiral center.

Compound Reference Table

Biochemical Metabolism and Enzymatic Transformations of 3 2 Hydroxyethyl Amino L Alanine

Hypothetical Biosynthesis Pathways in Model Organisms and Cell Lines

The biosynthesis of 3-[(2-Hydroxyethyl)amino]-L-alanine is not a known natural process. However, its formation could be hypothesized to occur through enzymatic N-alkylation of L-alanine. This process would involve the covalent attachment of a 2-hydroxyethyl group to the alpha-amino group of L-alanine.

One potential route for this biosynthesis could involve a nucleophilic attack from the amino group of L-alanine on an activated form of ethanolamine (B43304), such as phosphoethanolamine or ethanolamine linked to a carrier molecule. This type of reaction is analogous to other known alkylation reactions in biological systems.

Alternatively, enzymes with promiscuous activity could potentially catalyze this reaction. For instance, engineered enzymes, such as variants of tryptophan synthase (TrpB), have been shown to catalyze the N-substitution of amino acids with various nucleophiles. nih.govnih.gov It is conceivable that a similar biocatalyst could be developed to synthesize this compound from L-alanine and a suitable hydroxyethyl (B10761427) donor.

The biosynthesis of amino acids in general draws precursors from central metabolic pathways like glycolysis and the citric acid cycle. libretexts.orgnih.gov A hypothetical biosynthetic pathway for this compound would likely require the convergence of the L-alanine pool with a source of the 2-hydroxyethyl group, which could be derived from ethanolamine metabolism.

Catabolic Routes and Biodegradation Mechanisms

The catabolism of this compound would likely involve the breakdown of the molecule into its constituent parts, which can then be funneled into central metabolic pathways. The primary steps in the degradation of amino acids typically involve the removal of the amino group, followed by the metabolism of the remaining carbon skeleton. libretexts.orgnih.gov

A plausible catabolic pathway for this compound would be the cleavage of the N-(2-hydroxyethyl) group. This could be achieved by a specific hydrolase or lyase, yielding L-alanine and ethanolamine or a derivative thereof. L-alanine can then be readily converted to pyruvate by alanine (B10760859) transaminase, entering glycolysis, gluconeogenesis, or the citric acid cycle. nih.govcreative-proteomics.com Ethanolamine can be phosphorylated to phosphoethanolamine, a precursor for the synthesis of phosphatidylethanolamine, a key component of cellular membranes.

Alternatively, the entire molecule could undergo oxidative degradation. The hydroxyethyl group could be oxidized to a carboxyl group, forming an N-carboxymethyl-L-alanine derivative. Subsequent cleavage of the N-C bond could then yield L-alanine and glycolate.

Characterization of Enzymes Involved in Interconversion and Derivatization

The enzymatic transformations of this compound would be mediated by enzymes that recognize it as a substrate, likely due to its structural similarity to L-alanine.

Transaminase and Aminotransferase Activities

Transaminases, or aminotransferases, are a class of enzymes that catalyze the interconversion of an amino acid and an α-keto acid. wikipedia.org Alanine transaminase (ALT), for example, reversibly transfers the amino group from L-alanine to α-ketoglutarate, producing pyruvate and L-glutamate. wikipedia.org

It is plausible that transaminases could act on this compound. The enzyme might recognize the L-alanine core of the molecule and catalyze the transfer of the substituted amino group to an α-keto acid acceptor. This would result in the formation of a corresponding α-keto acid, 3-[(2-Hydroxyethyl)amino]-pyruvate, and a new amino acid. The efficiency of such a reaction would depend on the steric hindrance imposed by the N-(2-hydroxyethyl) group within the active site of the enzyme. While transaminases are known to have broad substrate specificities, significant modifications to the amino group can affect their activity.

Dehydrogenase and Other Modifying Enzyme Systems

Amino acid dehydrogenases catalyze the reversible oxidative deamination of amino acids to their corresponding α-keto acids, using cofactors such as NAD+ or NADP+. researchgate.net An L-amino acid dehydrogenase could potentially act on this compound, converting it to 3-[(2-Hydroxyethyl)amino]-pyruvate with the concomitant reduction of the cofactor. The presence of the N-hydroxyethyl group might influence the enzyme's affinity and catalytic rate.

Other modifying enzymes could also be involved in the metabolism of this compound. For instance, a dehydrogenase could oxidize the terminal hydroxyl group of the N-(2-hydroxyethyl) substituent to an aldehyde and subsequently to a carboxylic acid. This would result in the formation of N-(carboxymethyl)-L-alanine.

Integration into Cellular Metabolic Networks and Flux Analysis

The metabolic fate of this compound would ultimately depend on its integration into the broader cellular metabolic network. The breakdown products of its catabolism would enter central pathways.

As mentioned, the L-alanine moiety would likely be converted to pyruvate, a critical node in metabolism. Pyruvate can be oxidized to acetyl-CoA to fuel the citric acid cycle, converted to oxaloacetate for gluconeogenesis, or used in the synthesis of other biomolecules. nih.govcreative-proteomics.com The fate of the N-(2-hydroxyethyl) group, if cleaved to form ethanolamine, would be linked to phospholipid biosynthesis.

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell. While no MFA studies have been conducted on this compound, such an analysis could, in principle, be used to trace the flow of its carbon and nitrogen atoms through the metabolic network. By using isotopically labeled this compound, it would be possible to determine the extent to which it is catabolized and its components are incorporated into other metabolites. This would provide a quantitative understanding of its metabolic significance in a given biological system.

The cellular uptake of amino acids and their derivatives is mediated by a variety of specific transport proteins. researchgate.net The entry of this compound into the cell would be the first step in its metabolism and would likely be facilitated by one or more of these transporters, depending on its affinity for them.

Molecular and Cellular Biological Activities of 3 2 Hydroxyethyl Amino L Alanine

Elucidation of Molecular Targets and Binding Interactions

There is no direct scientific literature identifying the specific molecular targets or detailing the binding interactions of 3-[(2-Hydroxyethyl)amino]-L-alanine.

In contrast, the parent amino acid, L-alanine , is known to interact with various proteins. As a fundamental building block of proteins, it is incorporated into polypeptide chains during translation. Beyond this structural role, L-alanine can interact with enzymes involved in its metabolism, such as alanine (B10760859) transaminase nih.gov. Studies on protein-DNA interactions have shown that alanine's small, hydrophobic side chain contributes to van der Waals contacts, which are crucial for the formation of stable protein-DNA complexes frontiersin.org.

For the structurally similar compound, N-(2-hydroxyethyl)-β-alanine , no specific molecular targets have been identified in the reviewed literature.

Impact on Intracellular Signaling Pathways and Enzyme Regulation

Specific information regarding the impact of this compound on intracellular signaling pathways and enzyme regulation is not available in the current scientific literature.

However, studies on L-alanine have demonstrated its ability to influence signaling pathways. For instance, prolonged exposure of pancreatic beta-cells to L-alanine can lead to changes in the expression of genes involved in cellular signaling and metabolism nih.gov. L-alanine has also been shown to protect these cells from apoptosis induced by pro-inflammatory cytokines, suggesting an enhancement of intracellular antioxidant generation nih.gov.

Research on β-alanine , the structural isomer of alanine, indicates that it can serve as a precursor for carnosine synthesis, which plays a role in regulating intracellular pH drugbank.com. Furthermore, β-alanine acts as a neurotransmitter, functioning as a nonselective agonist at glycine (B1666218) receptors and a ligand for the G protein-coupled orphan receptor, TGR7 (MrgD), in neurons drugbank.com.

Mechanisms of Cellular Uptake and Transport Across Biological Membranes

The mechanisms of cellular uptake and transport for this compound across biological membranes have not been specifically studied.

The transport of L-alanine into cells is a well-characterized process. It is primarily mediated by sodium-dependent amino acid transport systems, such as System A and System ASC nih.govnih.gov. The transport is an active process, driven by the sodium gradient across the cell membrane nih.govnih.gov. In hepatocytes, the uptake of L-alanine is an electrogenic process that can trigger a cascade of regulatory events, including changes in ion permeability to maintain cell volume nih.govnih.govnih.gov. Studies in rat placenta have identified at least two distinct L-alanine transport systems in the brush-border membrane nih.gov. Furthermore, the L-amino acid transporter-2 (LAT-2), in conjunction with the 4F2 heavy chain, has been shown to mediate the sodium-independent transport of L-alanine ub.edu. The L-alanine exporter, AlaE, has been identified in Escherichia coli and is also capable of exporting D-alanine nih.gov.

Effects on Cell Growth, Differentiation, and Metabolism in in vitro Systems

There is no available data on the specific effects of this compound on cell growth, differentiation, and metabolism in in vitro systems.

In contrast, L-alanine has been shown to have varied effects. In HL-60 cells, certain N-phenylacetyl L-amino acid derivatives, including those of L-alanine, have been shown to induce cell differentiation researchgate.net. However, some derivatives also promoted cell proliferation researchgate.net. The cyanotoxin β-N-Methyl-Amino-L-Alanine (BMAA) has been demonstrated to disturb the population of undifferentiated neural stem cells and promote their proliferation, while also affecting neuroinflammatory processes mq.edu.au. In another study, a lysine-alanine sequential polymer substrate was found to influence the differentiation and process extension of embryonic rat cerebral cortical stem cells in a density-dependent manner nih.gov.

Metabolically, L-alanine is a crucial source of energy for various tissues and is involved in sugar and acid metabolism nih.gov. Studies in neuroblastoma cells have shown that the toxic non-protein amino acid β-Methylamino-L-alanine (BMAA) can have a profound effect on intracellular free amino acid concentrations mdpi.com.

Interactions with Macromolecular Structures and Cellular Components

Specific interactions between this compound and macromolecular structures or cellular components have not been documented in the scientific literature.

Applications and Research Utility of 3 2 Hydroxyethyl Amino L Alanine in Basic Science

Development as a Biochemical Probe for Investigating Amino Acid Metabolism

There is no available scientific literature to suggest that 3-[(2-Hydroxyethyl)amino]-L-alanine has been developed or utilized as a biochemical probe for investigating amino acid metabolism. While studies on its parent molecule, L-alanine, are extensive and fundamental to understanding metabolic pathways, the introduction of a 2-hydroxyethyl group to the nitrogen at the 3-position creates a novel structure whose interactions with metabolic enzymes and transporters have not been reported. The potential for this modification to act as a tracer or an inhibitor in metabolic studies remains purely speculative at this time.

Use as a Chemical Tool for Perturbing or Mimicking Biological Processes

The scientific literature lacks any reports on the use of this compound as a chemical tool to perturb or mimic biological processes. The design of such tools often relies on a compound's ability to selectively interact with specific biological targets, such as enzymes or receptors. Without foundational research into the biological activity of this compound, its potential to serve as a targeted chemical tool is unknown.

Contribution to Understanding Non-Canonical Amino Acid Biogeochemistry

There is no documented contribution of this compound to the understanding of non-canonical amino acid biogeochemistry. The study of non-canonical amino acids in the environment is a growing field, but the focus has been on naturally occurring or more widely synthesized compounds. The biogeochemical cycling, environmental fate, and potential incorporation of this compound into natural systems have not been investigated.

Role in Model System Studies for Fundamental Biological Questions (e.g., microbial metabolism)

While the metabolism of L-alanine is a cornerstone of microbial physiology and is extensively studied in model organisms like Escherichia coli nih.govnih.gov, there is no evidence to suggest that this compound has been used in such model systems. Research on L-alanine metabolism in bacteria often employs labeled isotopes to trace its uptake and incorporation, providing insights into bacterial growth and potential diagnostic applications. nih.gov However, similar studies involving this compound have not been published. The synthesis and effects of other alanine (B10760859) derivatives have been explored in various contexts, but these findings cannot be directly attributed to the subject compound. researchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for 3 2 Hydroxyethyl Amino L Alanine

Discovery of Novel Biological Functions and Regulatory Mechanisms

While the parent molecule, L-alanine, is a well-understood component of proteins and plays a key role in the glucose-alanine cycle for energy metabolism, the functional implications of the N-(2-hydroxyethyl) modification are unknown. wikipedia.orgcreative-peptides.com Future research should focus on elucidating the unique biological roles and regulatory mechanisms of 3-[(2-Hydroxyethyl)amino]-L-alanine.

Investigations could explore its potential as:

A Metabolic Modulator: Researchers could investigate if the compound influences major metabolic pathways. L-alanine administration, for instance, affects hepatic protein synthesis. nih.gov Studies could determine if this compound acts as an agonist or antagonist for amino acid transporters or receptors, potentially altering cellular metabolism in unique ways. The system y+L, for example, transports specific neutral and cationic amino acids and is a target in cancer metabolism research. nih.gov

A Precursor for Novel Peptides: The compound could be a building block for non-ribosomal peptide synthesis, creating peptides with unique properties. The synthesis of such peptides could be investigated for potential therapeutic activities, similar to how other modified amino acids are components of antibiotics. researchgate.net

A Signaling Molecule: Like some D-amino acids that function as signaling molecules in bacterial ecosystems, this compound might have a role in intercellular communication. mdpi.com

Innovations in Green Chemistry and Biocatalysis for Derivative Synthesis

The synthesis of chiral molecules like this compound and its derivatives presents a significant challenge. Future research should prioritize the development of sustainable and efficient synthetic routes using green chemistry and biocatalysis.

Green Chemistry Approaches: Conventional chemical synthesis often requires harsh conditions, toxic solvents, and multiple protection/deprotection steps. Green approaches could utilize water as a solvent and employ methodologies like sonochemical protocols, which have been shown to dramatically increase reaction yields and reduce reaction times for synthesizing heterocyclic derivatives. nih.gov

Biocatalytic Synthesis: Biocatalysis offers high selectivity and mild reaction conditions. Enzymes such as transaminases, aldolases, and oxidoreductases are powerful tools for creating chiral amino acids. nih.govmdpi.com For instance, engineered enzymes have been used to produce γ-hydroxy amino acids with high stereoselectivity. nih.gov A potential biocatalytic route for this compound could involve a reductive amination reaction catalyzed by an imine reductase or a transaminase, which has been successfully applied in pharmaceutical manufacturing. mdpi.com

Table 1: Comparison of Potential Synthesis Strategies

Feature Conventional Chemical Synthesis Green/Biocatalytic Synthesis
Solvents Often requires organic solvents (e.g., DMF, THF). nih.gov Aqueous media, ionic liquids, or solvent-free conditions. nih.gov
Catalysts Heavy metal catalysts. Enzymes (e.g., transaminases, lipases), whole-cell catalysts. nih.govmdpi.com
Stereoselectivity May require chiral auxiliaries or resolution steps. High enantiomeric excess (>99% ee) is often achievable. mdpi.commdpi.com
Reaction Conditions High temperatures and pressures. Mild conditions (ambient temperature and pressure).

| Waste Generation | Significant byproduct and solvent waste. | Reduced waste, biodegradable catalysts. mdpi.com |

Integration with Multi-Omics Technologies for Systems-Level Insights

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics technologies can provide a comprehensive picture of how this molecule interacts with a biological system. nih.govmdpi.com

A potential multi-omics workflow could involve:

Metabolomics: To track the uptake, transformation, and downstream metabolic products of the compound within a cell or organism. This would reveal its metabolic fate and its influence on the broader metabolome. mdpi.com

Transcriptomics (RNA-Seq): To identify changes in gene expression in response to the compound, revealing the cellular pathways and regulatory networks it perturbs.

Proteomics: To quantify changes in protein levels, identifying specific enzymes, transporters, or signaling proteins that interact with or are regulated by the compound.

Integrated Analysis: To build a comprehensive model of the compound's mechanism of action by correlating changes across the different omics layers. mdpi.comnih.gov This approach can reveal complex interactions that would be missed by single-omics studies. mdpi.com

Table 2: Role of Different Omics Technologies

Omics Technology Research Question Potential Insights
Metabolomics How is the compound metabolized? Identification of metabolic pathways, biomarkers of exposure. mdpi.com
Transcriptomics Which genes are affected by the compound? Understanding of cellular response and regulatory networks.
Proteomics Which proteins interact with the compound? Elucidation of molecular targets and mechanisms of action. nih.gov

| Multi-Omics Integration | What is the systemic effect of the compound? | A holistic view of the biological role and impact. nih.gov |

Exploration of its Occurrence and Role in Diverse Biological Niches

The natural origin of this compound, if any, is completely unknown. A significant research avenue is the systematic screening of diverse biological niches for its presence. The discovery of other non-proteinogenic amino acids, such as β-N-methylamino-L-alanine (BMAA) in cyanobacteria, highlights the potential for finding novel molecules in unexpected places. nih.govnih.gov

Potential niches for investigation include:

Marine Environments: Sponges, corals, and marine bacteria are known sources of unique amino acid derivatives.

Plant Kingdom: Plants produce a vast array of secondary metabolites, including non-proteinogenic amino acids involved in stress responses and defense. nih.gov

Microbial World: Bacteria and fungi, particularly those in symbiotic or competitive relationships, could synthesize this compound for signaling or antimicrobial purposes.

Extreme Environments: Organisms in hydrothermal vents or hypersaline lakes may produce unique molecules for adaptation.

Discovering its natural source would provide crucial context for its biological role and evolutionary significance.

Development of Advanced Analytical Platforms for Comprehensive Profiling

Underpinning all future research is the need for robust and sensitive analytical methods to detect and quantify this compound in complex biological matrices.

Future work in this area should focus on:

Method Development: Establishing highly selective and sensitive methods, likely based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for analyzing trace levels of amino acids and their isomers. nih.gov

Synthesis of Standards: Chemical synthesis of a pure, certified reference standard of this compound and its potential isomers is critical for accurate quantification and validation of analytical methods.

High-Throughput Screening: Developing assays suitable for high-throughput screening of environmental samples or compound libraries to accelerate the discovery of its natural sources or biological activities.

Isomer Separation: Creating chromatographic methods capable of separating this compound from potential structural isomers, which is a common challenge in the analysis of modified amino acids. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.